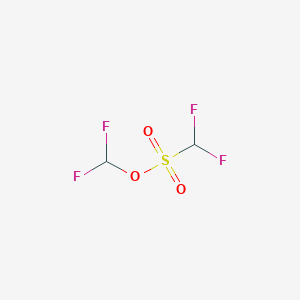![molecular formula C9H6N4OS B13064549 6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13064549.png)
6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the pyrazole ring further enhances its chemical reactivity and potential biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde typically involves multi-step reactions. One common method includes the reaction of 2-aminothiazole with a suitable aldehyde to form the imidazo[2,1-B][1,3]thiazole core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to increase yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the aldehyde group to an alcohol.
Substitution: Various substituents can be introduced at different positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 4-(5-{4-[6-(Pyridin-4-yl)imidazo[2,1-b][1,3]thiazol-3-yl]phenyl}-1,2-oxazol-3-yl)benzonitrile
Uniqueness
What sets 6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde apart is its unique combination of the imidazole, thiazole, and pyrazole rings. This structure provides a versatile platform for chemical modifications, enhancing its potential for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H6N4OS |
|---|---|
Molecular Weight |
218.24 g/mol |
IUPAC Name |
6-pyrazol-1-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H6N4OS/c14-6-7-8(13-3-1-2-10-13)11-9-12(7)4-5-15-9/h1-6H |
InChI Key |
RJJCCSHQTXEEJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=C(N3C=CSC3=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B13064466.png)





![4-Bromo-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13064497.png)
![methyl 7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13064498.png)




![1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13064557.png)
![tert-ButylN-[(1S,2S,4S)-rel-4-amino-2-fluorocyclohexyl]carbamate](/img/structure/B13064563.png)
